
1H-Indazole, 3-(2-(4-morpholinyl)ethoxy)-, hydrobromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-Indazole, 3-(2-(4-morpholinyl)ethoxy)-, hydrobromide: is a chemical compound that belongs to the class of indazoles. Indazoles are bicyclic compounds containing a benzene ring fused to a pyrazole ring. This particular compound is characterized by the presence of a morpholine ring attached to the ethoxy group at the 3-position of the indazole ring, and it is commonly available as a hydrobromide salt.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Indazole, 3-(2-(4-morpholinyl)ethoxy)-, hydrobromide typically involves the following steps:
Formation of the Indazole Core: The indazole core can be synthesized through various methods, including the Fischer indole synthesis or the Japp-Klingemann reaction.
Attachment of the Ethoxy Group: The ethoxy group is introduced at the 3-position of the indazole ring through an etherification reaction using an appropriate ethylating agent.
Introduction of the Morpholine Ring: The morpholine ring is attached to the ethoxy group via a nucleophilic substitution reaction, typically using morpholine and a suitable leaving group.
Formation of the Hydrobromide Salt: The final step involves the conversion of the free base to the hydrobromide salt by reacting with hydrobromic acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and purification techniques such as crystallization and chromatography.
化学反応の分析
Types of Reactions: 1H-Indazole, 3-(2-(4-morpholinyl)ethoxy)-, hydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the morpholine ring or the ethoxy group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Morpholine in the presence of a suitable leaving group like tosylate or mesylate.
Major Products:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted morpholine derivatives.
科学的研究の応用
1H-Indazole, 3-(2-(4-morpholinyl)ethoxy)-, hydrobromide has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
作用機序
The mechanism of action of 1H-Indazole, 3-(2-(4-morpholinyl)ethoxy)-, hydrobromide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites or act as an agonist or antagonist at specific receptors, thereby influencing cellular signaling pathways.
類似化合物との比較
- 1H-Indazole, 3-(2-(4-piperidinyl)ethoxy)-, hydrobromide
- 1H-Indazole, 3-(2-(4-pyrrolidinyl)ethoxy)-, hydrobromide
- 1H-Indazole, 3-(2-(4-piperazinyl)ethoxy)-, hydrobromide
Comparison: 1H-Indazole, 3-(2-(4-morpholinyl)ethoxy)-, hydrobromide is unique due to the presence of the morpholine ring, which imparts distinct physicochemical properties and biological activities compared to its analogs with different heterocyclic rings. The morpholine ring can influence the compound’s solubility, stability, and interaction with biological targets, making it a valuable scaffold in medicinal chemistry.
特性
CAS番号 |
36173-91-8 |
|---|---|
分子式 |
C13H18BrN3O2 |
分子量 |
328.20 g/mol |
IUPAC名 |
4-[2-(1H-indazol-3-yloxy)ethyl]morpholine;hydrobromide |
InChI |
InChI=1S/C13H17N3O2.BrH/c1-2-4-12-11(3-1)13(15-14-12)18-10-7-16-5-8-17-9-6-16;/h1-4H,5-10H2,(H,14,15);1H |
InChIキー |
ICZSYGIUQHGQLY-UHFFFAOYSA-N |
正規SMILES |
C1COCCN1CCOC2=NNC3=CC=CC=C32.Br |
関連するCAS |
36173-90-7 (Parent) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



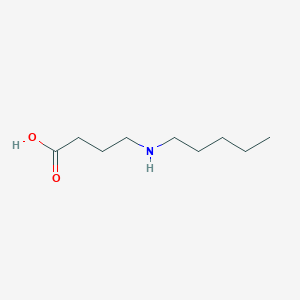
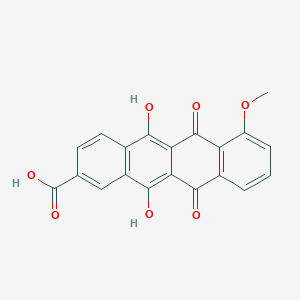
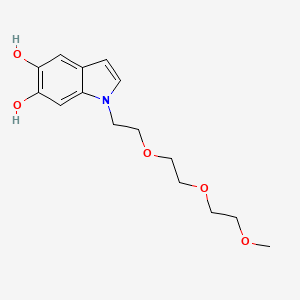
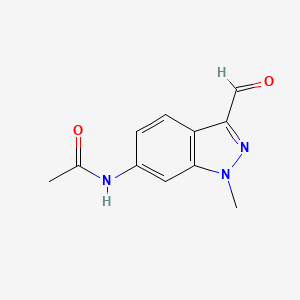
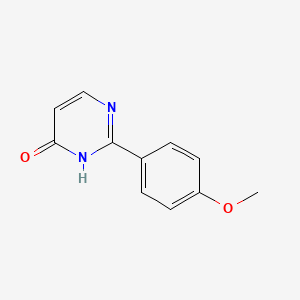
![N,N-Diphenyl-9,9'-spirobi[fluoren]-4-amine](/img/structure/B12925523.png)
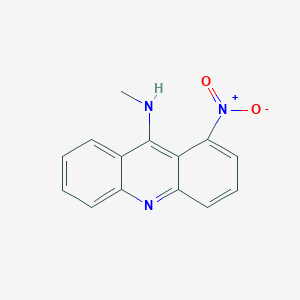
![4-[(4-Oxocyclohexa-2,5-dien-1-ylidene)amino]-1,2-oxazolidin-3-one](/img/structure/B12925544.png)
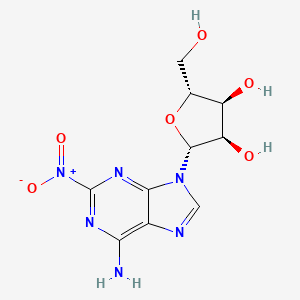
![4-[4-(2-Methylphenyl)-1H-pyrazol-5-yl]-4H-1,2,4-triazole](/img/structure/B12925561.png)
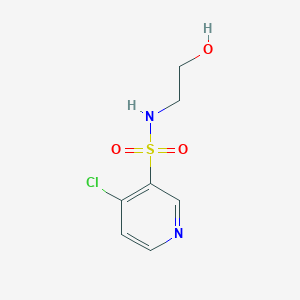
![2-Chloro-3-methyl-4-((1S,3R,5S)-1,2,3-trihydroxy-3-methyl-8-azabicyclo[3.2.1]octan-8-yl)benzonitrile](/img/structure/B12925581.png)

